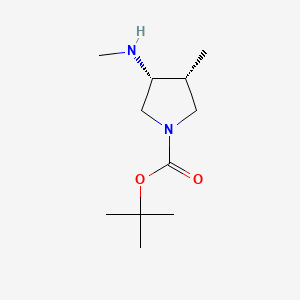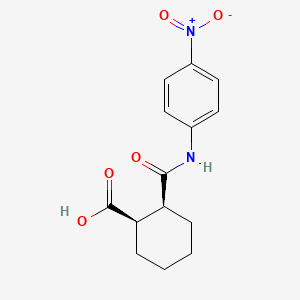
(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl carbamoyl group. The stereochemistry is specified as (1R,2S), indicating the spatial arrangement of the substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexane ring using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 4-Nitrophenyl Carbamoyl Group: This step involves the reaction of the cyclohexane derivative with 4-nitrophenyl isocyanate under controlled conditions to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Acid chlorides, esters
Reduction: Amines
Substitution: Carbamoyl derivatives
Applications De Recherche Scientifique
(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoic acid: Similar in having a carboxylic acid group but differs in the aromatic ring structure.
(-)-Carvone: Shares the presence of a cyclic structure but differs in functional groups and stereochemistry.
Uniqueness
(1R,2S)-2-((4-nitrophenyl)carbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a nitrophenyl and a carbamoyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H16N2O5 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h5-8,11-12H,1-4H2,(H,15,17)(H,18,19)/t11-,12+/m0/s1 |
Clé InChI |
OMUPALOXANKWJW-NWDGAFQWSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)
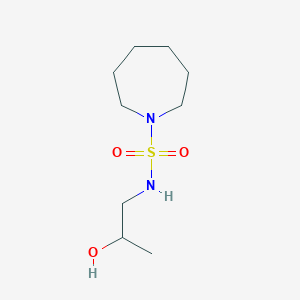

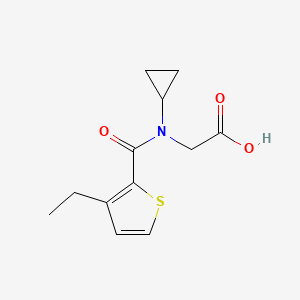
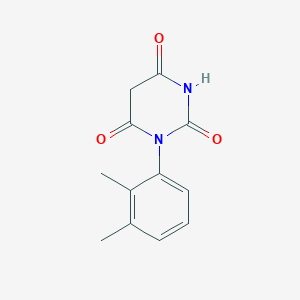
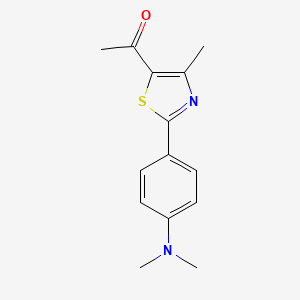


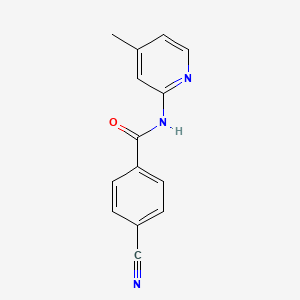

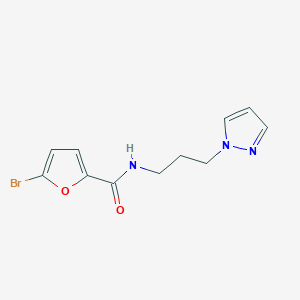
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14910233.png)
